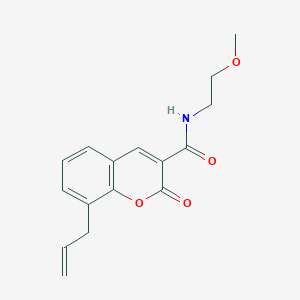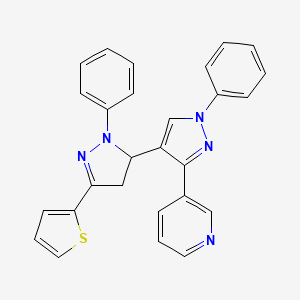![molecular formula C16H13BrN2O3 B5145410 2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)
2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide is a chemical compound that belongs to the class of amides. It is also known as N-(3-bromo-2-hydroxybenzylidene)-2-(2-acetamidophenyl) acetamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide is not yet fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant antioxidant activity. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been reported to have a hepatoprotective effect by reducing the liver damage caused by toxic substances.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide in lab experiments is its high cytotoxic activity against cancer cells. It also exhibits low toxicity towards normal cells. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are required to elucidate the exact mechanism of action of this compound and to investigate its potential applications in other fields such as neuroprotection and cardiovascular diseases. The development of more efficient synthesis methods and the modification of the compound's structure to improve its solubility and bioavailability are also areas for future research.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its high cytotoxic activity against cancer cells, antioxidant, and anti-inflammatory properties make it a promising candidate for the development of novel drugs. Further research is required to fully understand its mechanism of action and to investigate its potential applications in other fields.
Synthesemethoden
The synthesis of 2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide involves the reaction of 3-bromo-2-hydroxybenzaldehyde and 2-acetamidophenylacetic acid in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is obtained as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide has shown potential applications in various scientific research fields. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-(2-acetamidophenyl)-N-(3-bromophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-10(20)18-14-8-3-2-7-13(14)15(21)16(22)19-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTDFINGXNLLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)

![benzyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5145349.png)
![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)
![2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5145358.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5145365.png)
![N-(2-methoxyethyl)-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B5145367.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)
![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)

![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)
![1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)